2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a bicyclic sulfone-containing acetamide derivative with a unique thieno-thiazole fused ring system. Its structure features a chloro-substituted acetamide group and a phenyl-substituted tetrahydrothieno[3,4-d][1,3]thiazole core, where the sulfur atoms in the thiazole ring are oxidized to sulfone groups (5,5-dioxido).
Properties
IUPAC Name |
2-chloro-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-6-12(17)15-13-16(9-4-2-1-3-5-9)10-7-21(18,19)8-11(10)20-13/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCMLQDQOHVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide generally involves multi-step reactions starting from commercially available precursors. Typical synthetic routes may include:
Formation of Thieno[3,4-d][1,3]thiazole ring: : This step often involves the cyclization of a thioamide and an appropriate halogenated phenyl compound under acidic or basic conditions.
Oxidation of the Thieno[3,4-d][1,3]thiazole ring: : Selective oxidation using agents like hydrogen peroxide or a peracid to introduce the sulfone moiety.
Formation of the Acetamide Moiety: : Introduction of the acetamide functionality through nucleophilic substitution or amidation reactions.
Industrial Production Methods
For industrial-scale production, the key steps often involve:
Large-scale Cyclization: : Utilizing robust and scalable cyclization techniques to ensure high yield and purity.
Efficient Oxidation Processes: : Employing industrial oxidants and optimizing conditions for large batches.
Amide Formation: : Utilizing high-purity reagents and controlled conditions to form the acetamide linkage.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo a variety of chemical reactions:
Oxidation: : Undergoes oxidation to form different oxidized derivatives.
Reduction: : The sulfone group can be reduced under specific conditions.
Substitution: : The chloro group can be substituted with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, alcohols.
Major Products
Oxidized products: : Higher oxidation states of the parent compound.
Reduced products: : Sulfide derivatives.
Substituted products: : Various nucleophilic substitution products.
Scientific Research Applications
2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has significant applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound for drug development.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is complex:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Affects cellular pathways, potentially interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2)
- Key Differences: Substitutions: Methoxy groups at the acetamide (2-methoxy) and phenyl ring (2-methoxyphenyl) vs. chloro and unsubstituted phenyl in the target compound. Molecular Weight: Higher (C₁₅H₁₆N₂O₅S₂; MW ≈ 432.26 g/mol) than the target compound (C₁₃H₁₂ClN₂O₃S₂; MW ≈ 407.71 g/mol) due to additional oxygen atoms.
- Implications : The methoxy groups may enhance hydrogen-bonding capacity, improving interaction with biological targets but reducing lipophilicity .
2-{[5-(5-Chloro-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 27)
- Key Differences: Core Structure: Thiazolidinone ring with a thioxo group and benzylidene substituent vs. the target’s tetrahydrothieno-thiazole system. Substituents: Trimethoxyphenyl and hydroxy groups introduce polarity and steric bulk. Spectral Data: Melting point (216–217°C) and NMR signals (e.g., δ 10.71 ppm for NH) indicate strong intermolecular interactions, likely due to hydrogen bonding .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences :
- Simpler Structure: Lacks the fused bicyclic system and sulfone groups present in the target compound.
- Crystallography: The dichlorophenyl and thiazol rings form a dihedral angle of 61.8°, influencing molecular packing via N–H⋯N hydrogen-bonded dimers. This contrasts with the rigid bicyclic system of the target compound, which may restrict conformational flexibility .
- Implications : Reduced steric hindrance compared to the target compound could improve membrane permeability but decrease target specificity.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂ClN₂O₃S₂ | 407.71 | Not reported | Chloro, phenyl, sulfone |
| 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide | C₁₅H₁₆N₂O₅S₂ | 432.26 | Not reported | Methoxy (×2), sulfone |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 303.16 | 186–188 | Dichlorophenyl, thiazol |
| Compound 27 (Thiazolidinone derivative) | C₂₁H₁₈ClN₃O₆S₃ | 540.06 | 216–217 | Trimethoxyphenyl, thioxo, hydroxy |
Notes:
- The target compound’s sulfone groups likely increase polarity, enhancing solubility in dimethyl sulfoxide (DMSO) but reducing bioavailability.
- The dichlorophenyl analog’s lower molecular weight and simpler structure correlate with a lower melting point .
Research Findings and Implications
- Structural Rigidity: The fused bicyclic system in the target compound may improve metabolic stability compared to monocyclic analogs, as seen in ’s thiazol-2-yl acetamide .
- Electron-Withdrawing vs. Donating Groups : Chloro substituents (target compound) could enhance electrophilic reactivity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes). In contrast, methoxy groups () may stabilize charge-transfer complexes .
- Synthetic Challenges : highlights the sensitivity of acetamide derivatives to reaction conditions, where prolonged acid treatment can lead to decomposition or unwanted byproducts .
Biological Activity
The compound 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₃ClN₂O₃S
- Molecular Weight : 302.77 g/mol
- CAS Number : 120330-44-1
Cytotoxicity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : IC₅₀ value of approximately 29.51 µM.
- SGC-7901 Cells : IC₅₀ value of around 27.52 µM.
These values suggest that the compound may inhibit cell proliferation effectively through mechanisms that warrant further investigation.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects. In vitro assays demonstrated its ability to reduce nitric oxide (NO) production in macrophages, with an IC₅₀ of 34.25 µM. This suggests a potential mechanism for reducing inflammation in various conditions.
Enzyme Inhibition Studies
In addition to cytotoxic and anti-inflammatory activities, the compound has been evaluated for its ability to inhibit enzymes related to diabetes management:
- α-glucosidase : IC₅₀ of 5.17 ± 0.28 µM.
- α-amylase : IC₅₀ of 18.82 ± 0.89 µM.
These results indicate that the compound may serve as a potential therapeutic agent for managing diabetes by inhibiting carbohydrate-digesting enzymes.
In Vivo Studies
In vivo studies using alloxan-induced diabetic mice demonstrated that treatment with the compound resulted in significant improvements in biochemical markers such as fasting glucose levels and insulin sensitivity. Histological examinations revealed preservation of pancreatic architecture compared to untreated controls.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with target enzymes. For example:
| Target Enzyme | Binding Energy (kcal/mol) |
|---|---|
| α-glucosidase | -7.02 |
| α-amylase | -6.6 |
These findings suggest that the compound interacts favorably with these enzymes, supporting its potential as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Significant against HeLa and SGC-7901 cells |
| Anti-inflammatory | Reduces NO production (IC₅₀ = 34.25 µM) |
| Enzyme Inhibition | Effective against α-glucosidase and α-amylase |
| In Vivo Efficacy | Improves glucose levels in diabetic models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
